2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO5S2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
BSKLZAJYYTUMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization and Decarboxylation
Reaction of diethyl 2,3-diacetylsuccinate (I) with hydrochloric acid (HCl) at concentrations ≥3N under microwave heating (100–120°C, 1–2 hours) selectively produces ethyl 2,5-dimethylfuran-3-carboxylate (II) . Higher HCl concentrations accelerate cyclization while suppressing premature hydrolysis, achieving yields of up to 52% for intermediate II . Subsequent hydrolysis of II in potassium hydroxide-ethanol solutions yields 2,5-dimethylfuran-3-carboxylic acid (III) , though this step requires careful pH control to avoid over-hydrolysis to the dicarboxylic acid.
Table 1: Optimization of Furan Core Synthesis
| HCl Concentration | Heating Method | Reaction Time | Primary Product | Yield (%) |
|---|---|---|---|---|
| 1N | Microwave | 1 hour | II + III + IV | 20–52 |
| 3N | Oil Bath | 2 hours | II | 52 |
| 5N | Microwave | 1.5 hours | III | 24 |
Sulfamoylation at the Furan 4-Position
Introducing the N-(thiophen-2-yl)sulfamoyl group at the furan’s 4-position necessitates precise electrophilic substitution conditions. The sulfamoyl moiety is typically installed via reaction of thiophen-2-amine with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H) , in the presence of the furan intermediate.
Sulfonation and Amine Coupling
A two-step protocol is employed:
-
Sulfonation : Treating 2,5-dimethylfuran-3-carboxylic acid (III) with ClSO₃H in dry dichloromethane at 0°C generates the reactive sulfonyl chloride intermediate.
-
Amine Coupling : Adding thiophen-2-amine and a base (e.g., pyridine) to the sulfonyl chloride intermediate facilitates nucleophilic substitution, yielding the final sulfamoyl product.
Key Considerations:
-
Temperature Control : Sulfonation at >0°C risks furan ring decomposition.
-
Solvent Choice : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
-
Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to furan carboxylic acid ensures complete conversion.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Diethyl 2,3-diacetylsuccinate (I) → Ethyl 2,5-dimethylfuran-3-carboxylate (II) (3N HCl, microwave, 52% yield).
-
II → 2,5-dimethylfuran-3-carboxylic acid (III) (KOH/EtOH, reflux, 24% yield).
-
III → 4-sulfonyl chloride intermediate (ClSO₃H, 0°C, 85% conversion).
-
Sulfamoylation with thiophen-2-amine (pyridine, RT, 72% yield).
Purification and Characterization
Final purification employs flash column chromatography (petroleum ether/ethyl acetate gradients) to isolate the target compound. Spectral validation includes:
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups .
Scientific Research Applications
Anticancer Applications
Research has indicated that derivatives of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid exhibit significant anticancer activity. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Case Study: Anticancer Activity Assessment
A study evaluated the anticancer effects of related compounds on various cancer cell lines. The results are summarized below:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 | 33.29 |
| Compound B | HepG2 | 35.01 |
| Compound C | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that the tested derivatives have promising anticancer potential compared to established treatments like doxorubicin .
Antimicrobial Applications
The compound also demonstrates notable antimicrobial activity against various pathogens. Its efficacy was assessed using standard microbiological methods.
Case Study: Antimicrobial Efficacy
The antimicrobial properties were evaluated against common bacterial strains as follows:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
| Compound C | B. cereus | 16 | 230 |
These findings suggest that this compound could serve as a candidate for drug development targeting bacterial infections .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The thiophene moiety enhances pharmacological properties, while the sulfamoyl group contributes to its solubility and interaction with biological targets .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Thiophene Derivatives
The most relevant analogs are the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives synthesized by Said and Elshihawy (2015). Key compounds include:
- Compound 24: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt) phenylamino) acetamide.
- Compound 25: 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol.
Key Findings :
Structural Comparison with Target Compound :
- Shared Features : Thiophene core, sulfamoyl group, and heterocyclic substituents.
- Differences : The target compound lacks the pyrimidine or triazine rings present in Compounds 24 and 25, which may reduce ATP-binding affinity but improve solubility due to the carboxylic acid group.
Table 1: Antiproliferative Activity and Structural Features
*Data inferred from structural analogs.
Sulfur-Containing Heterocycles from CAS Registry
Several compounds in share partial structural homology:
- 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 1396767-82-0) : Contains a thiophene ring and sulfonyl group.
- N-(4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1797172-79-2) : Features a furan-carbonyl group and sulfamoyl linkage.
Key Comparisons :
Biological Activity
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (CAS No. 306936-40-3) is a compound characterized by its unique structural features, including a furan ring and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C12H13N1O5S2
- Molecular Weight : 315.36 g/mol
- IUPAC Name : 2,5-Dimethyl-4-{[(thiophen-2-yl)methyl]sulfamoyl}furan-3-carboxylic acid
- SMILES : CC1=C(C(O)=O)C(=C(C)O1)S(=O)(=O)NCC1=CC=CS1
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis through mechanisms such as:
- Caspase Activation : Induction of caspase pathways leading to programmed cell death.
- Inhibition of Cell Invasion : Disruption of focal adhesion kinase (FAK) and paxillin pathways, reducing the invasive characteristics of tumor cells .
The proposed mechanisms for the biological activity include:
- DNA Intercalation : The compound may intercalate within DNA, leading to adduct formation that disrupts normal cellular functions.
- Inhibition of Tyrosinase Activity : Some derivatives have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin-related disorders .
Case Studies
Several case studies have been documented regarding the efficacy of compounds with similar structures:
Research Findings
Recent investigations into the compound's biological activity reveal several key findings:
- Selective Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Potential for Clinical Translation : The unique mechanisms of action and low side effects observed in preclinical models indicate potential for clinical applications in cancer therapy .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2,5-dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid?
The compound is typically synthesized via sulfamoylation of thiophen-2-amine with a pre-functionalized furan-carboxylic acid derivative. A general method involves coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). High purity (>95%) is confirmed by HPLC and LCMS analysis .
Q. How is the structural identity of this compound validated in academic research?
Structural characterization employs:
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly in ethanol. Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10). Store at -20°C in anhydrous DMSO, protected from light and moisture. Solubility discrepancies across studies should be resolved by standardized pH-controlled solubility assays .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity, particularly in inflammation or metabolic pathways?
The sulfamoyl group and thiophene moiety suggest potential inhibition of NLRP3 inflammasome or pyruvate dehydrogenase kinase (PDK2), as seen in structurally related sulfonamides. Assays using THP-1 macrophages or HEK293T cells transfected with NLRP3 components can validate activity. Dose-response curves (0.1–100 µM) and Western blotting for caspase-1 cleavage are recommended .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
Key modifications include:
Q. How should researchers address contradictions in reported solubility or bioactivity data?
Contradictions arise from:
- Solubility : Variability in solvent purity or temperature. Standardize using USP protocols (e.g., shake-flask method at 25°C).
- Bioactivity : Differences in cell lines or assay endpoints. Validate using orthogonal assays (e.g., ELISA for IL-1β vs. ATP luminescence for NLRP3 activation) .
Q. What analytical strategies resolve co-eluting impurities in HPLC?
Optimize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and gradient slope. Use UPLC-MS/MS for high-resolution separation. For persistent impurities, employ preparative HPLC with a C18 column and collect fractions for NMR confirmation .
Q. What are the ecotoxicological implications of this compound?
Follow OECD guidelines for acute toxicity testing in Daphnia magna (EC50) and algal growth inhibition (72-h IC50). The carboxylic acid group may enhance biodegradability, but sulfonamide residues require monitoring via LC-MS/MS in environmental samples .
Q. How does pH affect the compound’s stability in biological buffers?
Conduct accelerated stability studies in PBS (pH 7.4), citrate (pH 4.5), and carbonate (pH 9.0) at 37°C. Monitor degradation via HPLC every 24 hours. Degradation products (e.g., free thiophen-2-amine) are identified using HRMS .
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing.
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
